molecular formula C12H21N3O2 B5653948 2-Ethyl-5-(3-propoxypiperidin-1-yl)-1,3,4-oxadiazole

2-Ethyl-5-(3-propoxypiperidin-1-yl)-1,3,4-oxadiazole

Cat. No.: B5653948
M. Wt: 239.31 g/mol
InChI Key: RKRCTLDGGPXRLJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-(3-propoxypiperidin-1-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(3-propoxypiperidin-1-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. A common synthetic route might include:

    Formation of Hydrazide: Reacting ethyl hydrazinecarboxylate with 3-propoxypiperidine to form the corresponding hydrazide.

    Cyclization: Treating the hydrazide with an appropriate carboxylic acid derivative (such as an ester or acid chloride) under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(3-propoxypiperidin-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with hydroxyl or carbonyl groups, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(3-propoxypiperidin-1-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-(3-methoxypiperidin-1-yl)-1,3,4-oxadiazole
  • 2-Ethyl-5-(3-ethoxypiperidin-1-yl)-1,3,4-oxadiazole
  • 2-Ethyl-5-(3-butoxypiperidin-1-yl)-1,3,4-oxadiazole

Uniqueness

2-Ethyl-5-(3-propoxypiperidin-1-yl)-1,3,4-oxadiazole is unique due to its specific substituents, which can influence its physical and chemical properties, as well as its biological activity. The propoxy group may impart different solubility, stability, and reactivity compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

2-ethyl-5-(3-propoxypiperidin-1-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-3-8-16-10-6-5-7-15(9-10)12-14-13-11(4-2)17-12/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRCTLDGGPXRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCN(C1)C2=NN=C(O2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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